An In-depth Technical Guide to 3-Chloroquinoline-2-carbaldehyde: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Chloroquinoline-2-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloroquinoline-2-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, possessing both a reactive aldehyde group and a labile chlorine atom on the quinoline scaffold, make it a valuable precursor for the synthesis of a diverse array of complex molecules and fused heterocyclic systems.[1] The quinoline core itself is a well-established pharmacophore found in numerous natural products and synthetic drugs, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 3-chloroquinoline-2-carbaldehyde, offering insights for its effective utilization in research and drug development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of 3-chloroquinoline-2-carbaldehyde is fundamental for its handling, characterization, and application in synthesis.
Physical Properties
3-Chloroquinoline-2-carbaldehyde is typically a pale yellow solid at room temperature.[4] Its key physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClNO | [5] |
| Molecular Weight | 191.61 g/mol | [5] |
| Melting Point | 148-150 °C | [4][6] |
| Boiling Point | 335.8 ± 22.0 °C (Predicted) | [4] |
| Appearance | Pale yellow solid | [4] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and purity assessment of 3-chloroquinoline-2-carbaldehyde.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the aldehyde proton and the aromatic protons of the quinoline ring. A typical spectrum in CDCl₃ shows the aldehyde proton as a singlet at approximately δ 10.59 ppm. The aromatic protons appear in the range of δ 7.74-8.79 ppm.[7]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum is instrumental in confirming the carbon framework. The aldehydic carbon typically appears at a downfield shift of around δ 189.5 ppm. The signals for the quinoline ring carbons are observed in the aromatic region of the spectrum.[8]
-
IR (Infrared) Spectroscopy: The IR spectrum displays characteristic absorption bands that confirm the presence of the key functional groups. A strong carbonyl (C=O) stretching vibration for the aldehyde is typically observed around 1690 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the quinoline ring appear in the 1450-1600 cm⁻¹ region.[7]
Synthesis of 3-Chloroquinoline-2-carbaldehyde
The most prevalent and efficient method for the synthesis of 3-chloroquinoline-2-carbaldehyde is the Vilsmeier-Haack reaction .[7] This reaction involves the formylation and cyclization of an appropriate N-arylacetamide using the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[7]
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[7] In the synthesis of 3-chloroquinoline-2-carbaldehyde, the reaction proceeds through several key steps:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride reacts with DMF to form the electrophilic Vilsmeier reagent, a chloroiminium salt.
-
Electrophilic Attack: The N-arylacetamide attacks the Vilsmeier reagent.
-
Cyclization: An intramolecular electrophilic aromatic substitution occurs, leading to the formation of the quinoline ring.
-
Hydrolysis: Subsequent hydrolysis of the intermediate yields the final aldehyde product.
The choice of an N-arylacetamide as the starting material is crucial as it provides the necessary atoms for the formation of the quinoline core. The presence of electron-donating groups on the aryl ring of the acetanilide can facilitate the cyclization step.
Experimental Protocol: Vilsmeier-Haack Synthesis
This section provides a detailed, step-by-step methodology for the synthesis of 3-chloroquinoline-2-carbaldehyde.
Reagents and Materials:
-
N-phenylacetamide
-
N,N-Dimethylformamide (DMF), dry
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Büchner funnel and flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place N-phenylacetamide (1 equivalent) in dry DMF (3 equivalents).
-
Cool the mixture in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add phosphorus oxychloride (POCl₃) (4-12 equivalents) dropwise to the stirred mixture, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C for 4-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto a generous amount of crushed ice with stirring.
-
A precipitate of 3-chloroquinoline-2-carbaldehyde will form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the crude product thoroughly with cold water to remove any remaining DMF and inorganic salts.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to obtain pale yellow crystals.[7]
Caption: Experimental workflow for the Vilsmeier-Haack synthesis of 3-chloroquinoline-2-carbaldehyde.
Chemical Reactivity and Synthetic Applications
The dual reactivity of the aldehyde and chloro functionalities makes 3-chloroquinoline-2-carbaldehyde a highly valuable synthon for the construction of a wide range of heterocyclic compounds.
Reactions at the Aldehyde Group
The aldehyde group readily undergoes various classical transformations:
-
Condensation Reactions: It reacts with primary amines to form Schiff bases (imines), with hydrazines to yield hydrazones, and with hydroxylamine to give oximes.[1] These derivatives can serve as intermediates for further cyclization reactions.
-
Wittig Reaction: Reaction with phosphorus ylides allows for the extension of the carbon chain and the formation of alkenes.
-
Reduction: The aldehyde can be selectively reduced to the corresponding alcohol, (2-chloroquinolin-3-yl)methanol, using reducing agents like sodium borohydride (NaBH₄).
-
Oxidation: Oxidation of the aldehyde group yields 2-chloroquinoline-3-carboxylic acid.
Reactions at the Chloro Group (Nucleophilic Aromatic Substitution)
The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of various functionalities:
-
With N-Nucleophiles: Reaction with amines, hydrazines, and other nitrogen-containing heterocycles leads to the formation of 2-aminoquinoline derivatives.
-
With O-Nucleophiles: Alkoxides and phenoxides can displace the chloride to form 2-alkoxy or 2-aryloxyquinolines.
-
With S-Nucleophiles: Thiolates react to produce 2-thioether derivatives.
Cyclization Reactions Involving Both Functional Groups
The true synthetic utility of 3-chloroquinoline-2-carbaldehyde lies in its ability to undergo cyclization reactions that involve both the aldehyde and the chloro group, leading to the formation of fused heterocyclic systems. These reactions often proceed via an initial reaction at one of the functional groups followed by an intramolecular cyclization. This strategy has been employed to synthesize a variety of fused quinoline systems such as:
-
Thieno[2,3-b]quinolines
-
Furo[2,3-b]quinolines
-
Pyrido[2,3-b]quinolines
-
Pyrazolo[3,4-b]quinolines[1]
Caption: Reactivity of 3-Chloroquinoline-2-carbaldehyde.
Applications in Drug Discovery and Development
The quinoline scaffold is a cornerstone in medicinal chemistry, and 3-chloroquinoline-2-carbaldehyde serves as a key starting material for the synthesis of novel drug candidates. Its derivatives have been investigated for a wide range of therapeutic applications.
-
Antimicrobial Agents: The ability to readily synthesize a variety of substituted quinolines from this precursor has led to the development of compounds with potent antibacterial and antifungal activities.[2]
-
Anticancer Agents: Many fused quinoline heterocycles synthesized from 3-chloroquinoline-2-carbaldehyde have demonstrated significant cytotoxic activity against various cancer cell lines.
-
Antiviral Agents: Recently, derivatives of 3-chloroquinoline-2-carbaldehyde have been explored as potential inhibitors of viral proteases, such as those from SARS-CoV-2, highlighting its relevance in the development of novel antiviral therapies.[3]
-
Anti-inflammatory Agents: The quinoline nucleus is also present in several anti-inflammatory drugs, and this building block provides a convenient entry point for the synthesis of new anti-inflammatory compounds.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-chloroquinoline-2-carbaldehyde.
-
Hazard Classification: It is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Chloroquinoline-2-carbaldehyde is a highly valuable and versatile intermediate in organic synthesis, particularly for the construction of biologically active heterocyclic compounds. Its straightforward synthesis via the Vilsmeier-Haack reaction and the differential reactivity of its chloro and aldehyde functionalities provide a rich platform for molecular diversity. For researchers and scientists in drug development, a thorough understanding of the properties and reactivity of this compound is essential for leveraging its full potential in the design and synthesis of novel therapeutic agents.
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